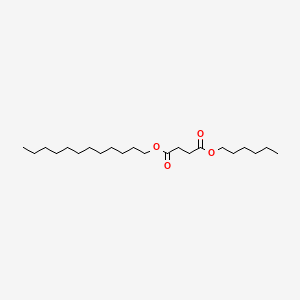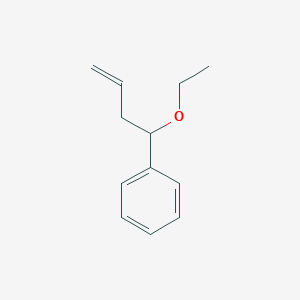
Benzene, (1-ethoxy-3-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (1-ethoxy-3-butenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 1-ethoxy-3-butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-ethoxy-3-butenyl)- can be achieved through several methods. One common approach involves the alkylation of benzene with 1-ethoxy-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, (1-ethoxy-3-butenyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the benzene ring is substituted by electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Oxidation: The ethoxy and butenyl groups can be oxidized under specific conditions to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts to yield saturated derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or fuming sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Halogenated Derivatives: Chlorobenzene, bromobenzene.
Nitro Derivatives: Nitrobenzene.
Sulfonated Derivatives: Benzene sulfonic acid.
Oxidized Products: Benzaldehyde, benzoic acid.
Reduced Products: Ethylbenzene, butylbenzene.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (1-ethoxy-3-butenyl)- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: In biological research, this compound can be used to study the effects of aromatic hydrocarbons on cellular processes and enzyme activities.
Industry: In the industrial sector, Benzene, (1-ethoxy-3-butenyl)- is utilized in the production of specialty chemicals, fragrances, and materials with specific aromatic properties.
Mecanismo De Acción
The mechanism of action of Benzene, (1-ethoxy-3-butenyl)- primarily involves its interaction with electrophiles and nucleophiles. The benzene ring, being electron-rich, readily undergoes electrophilic aromatic substitution reactions. The ethoxy and butenyl groups can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Molecular Targets and Pathways: The molecular targets of this compound include enzymes and receptors that interact with aromatic hydrocarbons. The pathways involved may include metabolic processes that modify the ethoxy and butenyl groups, leading to the formation of reactive intermediates.
Comparación Con Compuestos Similares
Benzene, 3-butenyl-: Similar structure but lacks the ethoxy group.
Benzene, 1-ethoxy-3-methoxy-: Contains an additional methoxy group.
Benzene, 1-butynyl-: Contains a butynyl group instead of a butenyl group.
Uniqueness: Benzene, (1-ethoxy-3-butenyl)- is unique due to the presence of both ethoxy and butenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
54703-48-9 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-ethoxybut-3-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-8-12(13-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 |
Clave InChI |
SIZWGEZSKFOIIF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


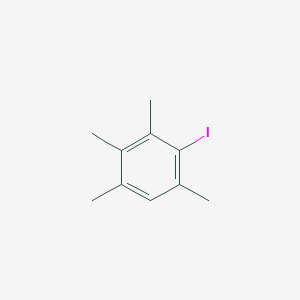
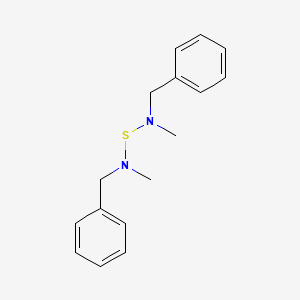
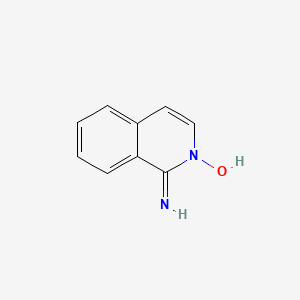
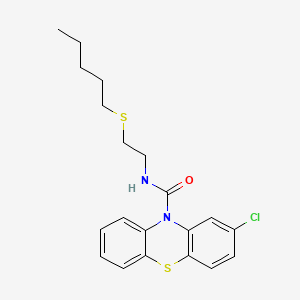





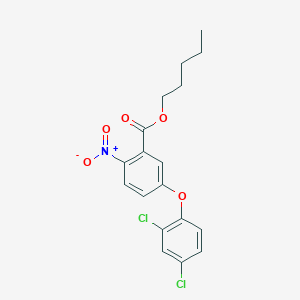
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

